molecular formula C23H19ClN2O4 B13889149 Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate CAS No. 61777-42-2

Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate

Cat. No.: B13889149
CAS No.: 61777-42-2
M. Wt: 422.9 g/mol
InChI Key: ADKSXEIOIGFCJJ-UHFFFAOYSA-M
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Description

Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied due to their diverse applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of a pyridinium ring substituted with amino and triphenyl groups, along with a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate typically involves the reaction of 2,4,6-triphenylpyrylium perchlorate with primary amines. The reaction proceeds through a condensation mechanism, where the pyrylium precursor reacts with the amine to form the desired pyridinium salt . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridinium salts with different functional groups.

Scientific Research Applications

Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1-amino-2,4,6-triphenyl-, tetrafluoroborate
  • Pyridinium, 1-amino-2,4,6-triphenyl-, chloride
  • Pyridinium, 1-amino-2,4,6-triphenyl-, bromide

Uniqueness

Pyridinium, 1-amino-2,4,6-triphenyl-, perchlorate is unique due to its specific anion (perchlorate) and the resulting properties. The perchlorate anion can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar pyridinium salts .

Properties

CAS No.

61777-42-2

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

2,4,6-triphenylpyridin-1-ium-1-amine;perchlorate

InChI

InChI=1S/C23H19N2.ClHO4/c24-25-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H,24H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

ADKSXEIOIGFCJJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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